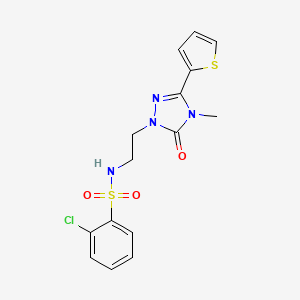
2-chloro-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H15ClN4O3S2 and its molecular weight is 398.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-chloro-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide is a complex organic molecule notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The molecular formula of the compound is C15H15ClN4O3S, with a molecular weight of approximately 398.88 g/mol. The structure features a chloro group, a benzenesulfonamide moiety, and a triazole ring fused with a thiophene ring. These structural characteristics suggest potential interactions with various biological targets.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural features often exhibit antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Triazole derivatives have been recognized for their antifungal and antibacterial activities.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylbenzenesulfonamide | Sulfonamide group | Antimicrobial |
| 1H-Triazole derivatives | Triazole ring | Antifungal |
| Thiophenesulfonamides | Thiophene and sulfonamide | Antibacterial |
The specific biological activity of this compound has not been extensively documented but is expected to follow similar trends given its structural components .
Immune Modulation
Research indicates that this compound may alter immune cell responses, suggesting potential applications in immunotherapy or as an immunomodulatory agent. The exact mechanisms remain to be elucidated but could involve modulation of cytokine production or direct effects on immune cell activation.
Safety Profile
An assessment of the safety profile is crucial for evaluating the compound's therapeutic potential. Initial findings suggest that while sulfonamides can exhibit side effects such as hypersensitivity reactions and hematological disorders, further studies are needed to establish the safety and toxicity of this specific compound.
The mechanism of action for compounds like this compound typically involves:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in microbial metabolism or immune response.
- Target Protein Binding : Interaction studies are essential to determine the binding affinity to target proteins or enzymes using techniques such as surface plasmon resonance or isothermal titration calorimetry.
Case Studies and Research Findings
Research has highlighted various aspects of similar compounds:
- Antibacterial Studies : A study on metal complexes derived from similar structures showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli using agar diffusion methods .
- Fungal Inhibition : Compounds with triazole rings demonstrated potent antifungal activity against strains such as Candida albicans, indicating that derivatives could be explored for antifungal therapies .
特性
IUPAC Name |
2-chloro-N-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3S2/c1-19-14(12-6-4-10-24-12)18-20(15(19)21)9-8-17-25(22,23)13-7-3-2-5-11(13)16/h2-7,10,17H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLIWANBPPROFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














